molecular formula C17H13N3O3 B1387383 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid CAS No. 1172917-35-9

2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B1387383
CAS No.: 1172917-35-9
M. Wt: 307.3 g/mol
InChI Key: QMZMJWGYPIAZOX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid is a complex organic compound characterized by its molecular structure, which includes a pyrimidine ring substituted with a pyridine group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with malononitrile to form an intermediate, which is then cyclized with a pyridine derivative under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to increase yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine and pyrimidine rings can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives with different functional groups.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-4-carboxylic acid derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Substituted methoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new biological probes and imaging agents.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used to design new therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-Methoxybenzaldehyde: A simpler aromatic aldehyde with a methoxy group.

  • Pyrimidine derivatives: Compounds containing the pyrimidine ring structure.

  • Pyridine derivatives: Compounds containing the pyridine ring structure.

Uniqueness: 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid is unique due to its combination of the pyrimidine and pyridine rings with a methoxyphenyl group. This combination provides distinct chemical properties and reactivity compared to simpler derivatives of these rings.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-23-13-4-2-12(3-5-13)16-19-10-14(17(21)22)15(20-16)11-6-8-18-9-7-11/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZMJWGYPIAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
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2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
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2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
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2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
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2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
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2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid

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